molecular formula C31H52O11 B8766051 penta-O-pivaloyl-beta-d-glucopyranose

penta-O-pivaloyl-beta-d-glucopyranose

Cat. No.: B8766051
M. Wt: 600.7 g/mol
InChI Key: PLXCBOJERHYNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Galactose pentapivalate: is a derivative of the monosaccharide galactose. It is chemically known as 1,2,3,4,6-Penta-O-pivaloyl-beta-D-galactopyranoside. This compound is characterized by the presence of five pivaloyl groups attached to the galactose molecule, making it a highly esterified sugar derivative. It has the molecular formula C31H52O11 and a molecular weight of 600.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of penta-O-pivaloyl-beta-d-glucopyranose typically involves the esterification of beta-D-galactose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:

beta-D-Galactose+5Pivaloyl Chloridebeta-D-Galactose pentapivalate+5HCl\text{beta-D-Galactose} + 5 \text{Pivaloyl Chloride} \rightarrow \text{this compound} + 5 \text{HCl} beta-D-Galactose+5Pivaloyl Chloride→beta-D-Galactose pentapivalate+5HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactose pentapivalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and pivalic acid.

    Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Acyl chlorides or other electrophilic reagents in the presence of a base.

Major Products:

Scientific Research Applications

Beta-D-Galactose pentapivalate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of penta-O-pivaloyl-beta-d-glucopyranose primarily involves its hydrolysis to release beta-D-galactose and pivalic acid. The released beta-D-galactose can then participate in various biochemical pathways, including glycolysis and the galactose metabolic pathway. The pivaloyl groups may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

    Beta-D-Galactose: The parent monosaccharide without esterification.

    Beta-D-Glucose pentapivalate: A similar compound with glucose instead of galactose.

    Beta-D-Mannose pentapivalate: Another similar compound with mannose as the sugar moiety.

Uniqueness: Beta-D-Galactose pentapivalate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The presence of multiple pivaloyl groups enhances its lipophilicity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C31H52O11

Molecular Weight

600.7 g/mol

IUPAC Name

[3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3

InChI Key

PLXCBOJERHYNCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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